molecular formula C15H22N2OSi B15404712 Ethanone, 1-[1-[(1,1-dimethylethyl)dimethylsilyl]-1H-pyrrolo[2,3-B]pyridin-3-YL]

Ethanone, 1-[1-[(1,1-dimethylethyl)dimethylsilyl]-1H-pyrrolo[2,3-B]pyridin-3-YL]

Cat. No.: B15404712
M. Wt: 274.43 g/mol
InChI Key: IRWTVRPZALGNOD-UHFFFAOYSA-N
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Description

Ethanone, 1-[1-[(1,1-dimethylethyl)dimethylsilyl]-1H-pyrrolo[2,3-B]pyridin-3-YL] is a useful research compound. Its molecular formula is C15H22N2OSi and its molecular weight is 274.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 1-[1-[(1,1-dimethylethyl)dimethylsilyl]-1H-pyrrolo[2,3-B]pyridin-3-YL] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-[1-[(1,1-dimethylethyl)dimethylsilyl]-1H-pyrrolo[2,3-B]pyridin-3-YL] including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H22N2OSi

Molecular Weight

274.43 g/mol

IUPAC Name

1-[1-[tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridin-3-yl]ethanone

InChI

InChI=1S/C15H22N2OSi/c1-11(18)13-10-17(19(5,6)15(2,3)4)14-12(13)8-7-9-16-14/h7-10H,1-6H3

InChI Key

IRWTVRPZALGNOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=C1C=CC=N2)[Si](C)(C)C(C)(C)C

Origin of Product

United States

Biological Activity

Ethanone, 1-[1-[(1,1-dimethylethyl)dimethylsilyl]-1H-pyrrolo[2,3-B]pyridin-3-YL], is a complex organic compound characterized by its unique structural features, including a ketone functional group and a pyrrolopyridine framework. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Ethanone is C19H32O2SiC_{19}H_{32}O_2Si, indicating the presence of carbon, hydrogen, oxygen, and silicon atoms. The compound includes a dimethylsilyl ether group that may influence its chemical reactivity and biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs, particularly pyrrolopyridines, exhibit a range of biological activities including anti-inflammatory, analgesic, and antiparasitic effects. The following sections detail specific activities associated with Ethanone.

Anti-inflammatory Activity

A study on pyrrolopyridine derivatives revealed significant anti-inflammatory effects. Compounds similar to Ethanone demonstrated inhibition of pro-inflammatory cytokines and exhibited activities comparable to standard anti-inflammatory drugs like diclofenac .

Table 1: Anti-inflammatory Activity of Pyrrolopyridine Derivatives

Compound% Inhibition at 4 hoursComparison to Diclofenac
3i31.28%Comparable
3l36.61%Superior
3b26.04%Moderate

Analgesic Properties

Ethanone's structural analogs have been evaluated for analgesic activity using various pain models. In studies involving the “writhing” test in mice, certain derivatives exhibited analgesic effects that surpassed those of aspirin and were comparable to morphine .

Table 2: Analgesic Activity in Mice

CompoundED50 (mg/kg)Comparison
Derivative A3.25Morphine (2.44)
Derivative B39.15Aspirin

Antiparasitic Activity

Ethanone's potential as an antiparasitic agent is supported by research focusing on pyrrolopyridine derivatives that inhibit enzymes critical for parasite survival. For instance, compounds targeting pteridine reductase 1 (PTR1) showed promise against Trypanosoma brucei, highlighting the relevance of Ethanone in developing new treatments for parasitic infections .

Case Study 1: In Vivo Evaluation

In a study assessing the efficacy of pyrrolopyridine derivatives against Trypanosoma brucei, several compounds were advanced to in vivo evaluation due to their potent activity in vitro. This included derivatives structurally related to Ethanone which demonstrated selective toxicity towards parasites while sparing human cells .

Case Study 2: Skin Sensitization Assessment

An assessment of Ethanone's safety profile indicated no significant sensitization potential in vitro. The compound was tested for skin sensitization using OECD guidelines and showed no agonistic effects on androgen or thyroid receptors, suggesting a favorable safety profile for potential therapeutic use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.